2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide
Description
2,6-Difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide is a heterocyclic compound featuring a 2,6-difluorobenzamide core linked via a propyl chain to a 1,6-dihydropyridazin-6-one ring substituted at position 3 with a thiophen-2-yl group. Pyridazinones are known for roles in kinase inhibition and cardiovascular therapeutics, while thiophenes contribute to metabolic stability and π-π interactions in drug design .
Propriétés
IUPAC Name |
2,6-difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-12-4-1-5-13(20)17(12)18(25)21-9-3-10-23-16(24)8-7-14(22-23)15-6-2-11-26-15/h1-2,4-8,11H,3,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBQJOCPNTKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2,6-Difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS Number: 1021225-72-8) is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 375.4 g/mol
- Structure : The compound features a benzamide core with difluorine substitutions and a pyridazinone moiety linked via a propyl chain to a thiophene ring.
The biological activity of 2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain phosphodiesterases (PDEs), particularly PDE4, which plays a significant role in modulating inflammatory responses and other cellular processes.
Anti-inflammatory Effects
Research indicates that compounds similar to 2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide exhibit anti-inflammatory properties by inhibiting PDE4 activity. This inhibition leads to increased levels of cyclic AMP (cAMP), which can suppress pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
A study investigating derivatives of benzamide compounds found that modifications to the benzamide structure can enhance anti-inflammatory activity. Specifically, compounds with thiophene rings demonstrated improved efficacy in reducing inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD) .
Structure-Activity Relationship (SAR)
The unique structural components of 2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide contribute to its biological activity. The difluorobenzamide core enhances lipophilicity and binding affinity to target proteins, while the thiophene and pyridazinone moieties may facilitate interactions with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide Hydrochloride
This compound (MW: 530.75 g/mol) shares the 2,6-difluorobenzamide core but substitutes the pyridazinone-thiophene-propyl group with a pyrazole ring (). Key differences include:
- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free-base form of the target compound.
- Electronic Properties: The pyrazole’s nitrogen-rich structure may engage in stronger hydrogen bonding, whereas the thiophene-pyridazinone group offers lipophilicity and extended π-conjugation.
Thiophen-2-yl-Containing Impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)
Compounds like these () share the thiophen-2-yl group and propylamine linker but lack the pyridazinone and benzamide moieties.
Physicochemical and Hazard Profiles
Notes:
- The target compound’s pyridazinone-thiophene system may confer greater metabolic stability compared to simpler heterocycles like pyrazole.
- Fluorine atoms enhance membrane permeability but may increase hepatotoxicity risks .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
